molecular formula C21H25N3O4 B2408127 N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1396761-13-9

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2408127
CAS No.: 1396761-13-9
M. Wt: 383.448
InChI Key: ZXELFXRCBGTDAT-UHFFFAOYSA-N
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Description

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a furan ring, a piperidine ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

    Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the piperidine derivative: The piperidine ring can be functionalized by reacting 4-piperidinemethanol with the furan-3-carbonyl chloride in the presence of a base such as triethylamine.

    Formation of the oxalamide: The final step involves reacting the piperidine derivative with oxalyl chloride and N-phenylethylamine under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a ligand for studying receptor-ligand interactions.

    Medicine: Its structural features suggest it could be explored for pharmacological activity, such as binding to specific protein targets.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and piperidine rings could play a role in the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
  • N1-((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Uniqueness

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to the specific positioning of the furan ring at the 3-position, which can influence its chemical reactivity and binding properties compared to similar compounds with different ring positions or heteroatoms.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15(17-5-3-2-4-6-17)23-20(26)19(25)22-13-16-7-10-24(11-8-16)21(27)18-9-12-28-14-18/h2-6,9,12,14-16H,7-8,10-11,13H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXELFXRCBGTDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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